C18H23Cl2NO3
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Overview
Description
. This compound is a member of the phenethylamine class and is often referred to by its chemical name without abbreviations or acronyms. It is a synthetic compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final amine product.
Hydrochloride Formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines .
Scientific Research Applications
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It modulates neurotransmitter release and reuptake, affecting neuronal signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxybenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H23Cl2NO3 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-11-10-20-12-15-4-3-5-17(22-2)18(15)23-13-14-6-8-16(19)9-7-14;/h3-9,20H,10-13H2,1-2H3;1H |
InChI Key |
VJKZBKJHKAFALW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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